1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(18-15-17-7-10-22-15)11-4-8-19(9-5-11)14(21)12-3-1-2-6-16-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLELYLCUEABHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine-2-carbonyl chloride: This can be achieved by reacting pyridine-2-carboxylic acid with thionyl chloride.
Coupling with piperidine-4-carboxamide: The pyridine-2-carbonyl chloride can then be reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the intermediate.
Introduction of the thiazole ring: The intermediate can be further reacted with 1,3-thiazole-2-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its therapeutic potential in several areas, particularly in the treatment of neurological disorders and cancer.
Anticonvulsant Activity
Research indicates that derivatives of thiazole and pyridine compounds exhibit anticonvulsant properties. For instance, certain thiazole-integrated compounds have shown significant activity against seizures in animal models. One study reported that a pyridine-thiazole hybrid demonstrated a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant efficacy . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole or pyridine rings can enhance anticonvulsant activity.
Anticancer Properties
The compound has been evaluated for its anticancer effects against various cell lines. For example, thiazole-pyridine hybrids have been synthesized and tested against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One derivative showed an IC50 of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil . The presence of electron-withdrawing groups in the structure appears to enhance cytotoxicity against cancer cells.
Mechanistic Insights
The biological mechanisms through which 1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide exerts its effects are of great interest.
Inhibition of Enzymatic Activity
Some studies have focused on the compound's ability to inhibit specific enzymes associated with disease progression. For example, derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation and cancer proliferation . This inhibition suggests potential utility in cancer therapeutics.
Modulation of Receptor Activity
The compound has also been explored as a modulator of various receptors involved in pain and inflammation pathways. Research indicates that certain thiazole derivatives can act on transient receptor potential channels (TRPV3), which are implicated in nociception . This modulation may provide avenues for developing analgesic agents.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions.
General Synthetic Route
A common synthetic pathway includes:
- Formation of the piperidine ring.
- Introduction of the pyridine and thiazole moieties through condensation reactions.
- Finalization via carboxamide formation.
Table 1 summarizes various synthetic methods reported in the literature:
Mechanism of Action
The mechanism of action of 1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Pyridine substituents at the 4-position (e.g., 27g) yield higher synthetic efficiency (80%) compared to 2- or 3-position analogs (10–20%) due to reduced steric hindrance .
- Thiazole vs. Other Heterocycles : The thiazole group in the target compound may confer greater metabolic stability compared to pyrazole or imidazole moieties in analogs like 27e and 27f .
- Biological Targets : While PROTAC 8.36 targets BRD4 degradation , the LIMK2 inhibitor () operates via ATP competition, highlighting the scaffold’s versatility .
Unique Advantages of the Target Compound
- Dual Heterocyclic Motifs : The pyridine-thiazole combination may improve target engagement compared to single-heterocycle analogs.
- Metabolic Stability : Thiazole’s resistance to oxidative metabolism could enhance pharmacokinetics relative to pyrazole-containing derivatives .
Biological Activity
1-(Pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticonvulsant Activity : Research indicates that thiazole-containing compounds exhibit significant anticonvulsant properties. For instance, similar compounds have shown effectiveness in picrotoxin-induced convulsion models, suggesting that modifications in the thiazole moiety can enhance anticonvulsant activity .
- Anticancer Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on thiazole derivatives have reported IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .
Biological Activity Data
| Biological Activity | Reference Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticonvulsant | 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | 18.4 | GABA receptor modulation |
| Anticancer | Compound 13 | <10 | Bcl-2 inhibition |
| Antimicrobial | Various thiazole derivatives | Varies | Inhibition of bacterial growth |
Case Study 1: Anticonvulsant Activity
A study involving a series of thiazole derivatives revealed that certain modifications led to enhanced anticonvulsant effects. Specifically, the presence of a pyrrolidine ring was crucial for achieving high efficacy in picrotoxin-induced models. The compound demonstrated a protection index (PI) of 9.2, indicating its potential as a therapeutic agent for seizure disorders .
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives showed significant cytotoxicity against Jurkat and HT-29 cell lines. One particular derivative exhibited an IC50 value less than that of doxorubicin, suggesting a strong anti-cancer effect. Molecular dynamics simulations indicated that these compounds interact with target proteins through hydrophobic contacts, enhancing their therapeutic potential against cancer .
Q & A
Q. What are the recommended synthetic routes for 1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: React pyridine-2-carboxylic acid with piperidine-4-carboxylic acid derivatives to form the pyridine-2-carbonyl-piperidine intermediate. This is analogous to methods used for synthesizing N-(1,3-thiazol-2-yl)carboxamides, where coupling agents like EDC/HOBt or DCC are employed .
- Step 2: Introduce the 1,3-thiazol-2-amine moiety via nucleophilic acyl substitution. For example, react the intermediate with 1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF or DCM) under reflux, as demonstrated in the synthesis of structurally similar thiazole carboxamides (e.g., compound 58 in ) .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Final purity (>95%) is confirmed via HPLC, as described for analogous compounds .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR spectra to confirm the presence of key functional groups. For instance:
- Mass Spectrometry (MS): High-resolution MS (HRMS-ESI) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm deviation from theoretical mass .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) and retention time consistency .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying conditions?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DCM, THF) to balance reactivity and solubility. For example, DMF may enhance coupling efficiency but could require stricter temperature control to avoid side reactions .
- Catalyst Optimization: Evaluate coupling agents (e.g., HATU vs. EDC) and catalysts (e.g., DMAP). In , copper(I) bromide improved yields in similar heterocyclic couplings .
- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation. Adjust reaction time (e.g., 12–48 hours) based on real-time data to maximize yield while minimizing decomposition .
Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data?
Methodological Answer:
- Data Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases (PubChem, SciFinder). For example, resolves ambiguities in benzimidazole derivatives by matching NMR shifts with simulated spectra .
- Isotopic Labeling: Use -labeled reagents to clarify ambiguous nitrogen environments in complex heterocycles .
- X-ray Crystallography: Resolve structural uncertainties via single-crystal analysis. and use this to confirm piperidine-thiazole ring conformations in related compounds .
Q. How is computational modeling used to predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Perform virtual screening against protein databases (e.g., PDB) using software like AutoDock or Schrödinger. For instance, designed a D1 protease inhibitor by docking a piperidine-thiazole scaffold into the enzyme’s active site .
- QSAR Studies: Corrogate structural features (e.g., logP, H-bond donors) with bioactivity data from analogous compounds. Adjust substituents (e.g., pyridine vs. benzene rings) to optimize target affinity .
- MD Simulations: Run 100-ns simulations to assess binding stability and conformational dynamics, as demonstrated in studies of piperidine-based enzyme inhibitors .
Data Contradiction Analysis Example
Scenario: Discrepancy in NMR shifts for the thiazole moiety (observed: 8.2 ppm vs. expected: 7.8 ppm).
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
